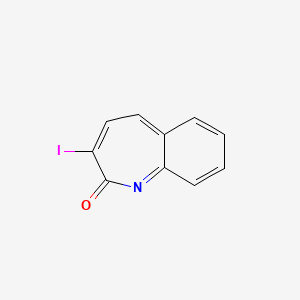

3-Iodo-benzazepin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCLFURWELXWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(C(=O)N=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696533 | |

| Record name | 3-Iodo-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140700-64-7 | |

| Record name | 3-Iodo-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo Benzazepin 2 One and Its Analogs

Direct Iodination Strategies for Benzazepinone (B8055114) Scaffolds

Direct iodination of aromatic systems can be challenging due to the low electrophilicity of iodine. doubtnut.com Unlike other halogens, the direct iodination of benzene (B151609) is an endothermic and reversible process, often requiring the presence of an oxidizing agent like nitric acid to remove the hydrogen iodide (HI) byproduct, which can reduce the iodinated product back to the starting material. doubtnut.comtardigrade.in

For a pre-formed benzazepin-2-one scaffold, direct iodination at the 3-position is not a commonly reported method. A more feasible approach for introducing iodine onto a pre-existing heterocyclic core is through a halogen exchange reaction, such as the Finkelstein reaction. manac-inc.co.jp This SN2 reaction involves converting a more readily available chloro- or bromo-substituted precursor into the corresponding iodo-derivative. manac-inc.co.jp For instance, a synthetic process for a related compound, 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, involves the treatment of the corresponding chloropropyl derivative with sodium iodide in a suitable solvent like methyl ethyl ketone. google.com This highlights that while direct C-I bond formation on the benzazepinone ring itself is less common, functionalization of side chains via halogen exchange is a practical strategy.

Ring-Closure and Cyclization Approaches to Benzazepinone Formation

The majority of synthetic routes build the benzazepinone ring through intramolecular cyclization, often incorporating the iodine atom as part of the substrate or during the cyclization step itself.

A notable strategy for synthesizing 3-benzazepin-2-one derivatives employs a photostimulated aromatic nucleophilic substitution (SRN1) mechanism. semanticscholar.orgresearchgate.net This method utilizes commercially available 2-(2-iodophenyl)acetic acid as the starting material. The synthesis proceeds in a two-step sequence:

SRN1 Substitution: The 2-(2-iodophenyl)acetate ion reacts with ketone enolate ions under photoinitiation in a solvent such as dimethyl sulfoxide (B87167) (DMSO). This chain reaction is initiated by an electron transfer to the aryl iodide, leading to a radical anion which then fragments to an aryl radical. The aryl radical couples with the enolate nucleophile to form ε-oxo acids. semanticscholar.orgresearchgate.net

Condensation: The resulting ε-oxo acids undergo a condensation reaction with ammonium (B1175870) acetate (B1210297) in glacial acetic acid to form the final 3-benzazepin-2-one products in moderate to good yields. semanticscholar.org

The reaction's viability under photostimulation and its inhibition in the dark or by known SRN1 inhibitors confirm the proposed mechanism. semanticscholar.org

Table 1: Synthesis of 3-Benzazepin-2-ones via SRN1 Reaction and Condensation

| Starting Ketone | Resulting ε-Oxo Acid | Final Benzazepinone Product | Yield | Reference |

|---|---|---|---|---|

| Acetone | 5-(2-carboxymethylphenyl)pentan-2-one | 4-Methyl-1,5-dihydro-2H-3-benzazepin-2-one | 65% | semanticscholar.org |

| Pinacolone | 5-(2-carboxymethylphenyl)-4,4-dimethylpentan-2-one | 4-tert-Butyl-1,5-dihydro-2H-3-benzazepin-2-one | 78% | semanticscholar.org |

| Acetophenone | 4-(2-carboxymethylphenyl)-1-phenylbutan-1-one | 5-Phenyl-1,4-dihydro-2H-3-benzazepin-2-one | 55% | semanticscholar.org |

Transition metal catalysis provides powerful and regioselective methods for constructing the benzazepinone core.

Palladium-Catalyzed Cyclizations: Palladium catalysts are effective in promoting the intramolecular cyclization of various substrates to form benzazepinones. One key approach is the intramolecular addition of amides to alkynes. researchgate.net Another versatile method involves the intermolecular cyclocarbonylation of 2-iodobenzylamines with Michael acceptors, which directly yields highly functionalized 1,2,3,4-tetrahydro-5H-2-benzazepin-5-ones. researchgate.net Tandem reactions, such as palladium-catalyzed aminocarbonylative cyclization of 1-alkynyl-2-iodo-d-glucals, have also been developed to synthesize fused pyridinone glycosides through a selective endo-dig cyclization. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysts, particularly Au(I) complexes, are highly effective for the cyclization of nitrogen-containing compounds. The regioselective hydroamidation of 2-(1-alkynyl)phenylacetamides, catalyzed by a Au(PPh₃)Cl/AgSbF₆ system, proceeds through a 7-endo-dig cyclization pathway to afford 3-benzazepinones in moderate to high yields (63-91%). acs.org This method is compatible with a broad range of alkyl and aryl substituents on the alkyne. acs.org In some cases, gold catalysts like AuBr₃ can act as both a catalyst and a reactant, leading to unexpected products like 5-bromo-3-benzazepinones. acs.org Other gold-catalyzed approaches include the cyclization of N-allenylamides to form trans-substituted benzazepines. thieme-connect.com

A direct method for synthesizing iodinated benzazepine derivatives involves an oxidative cascade iodocyclization of 1,n-dienes. nih.govresearchgate.net This protocol uses molecular iodine (I₂) as the iodine source under mild conditions to efficiently produce a variety of biologically relevant iodinated benzo[b]azepine and benzo[b]azocine derivatives. nih.gov The reaction is practical, scalable to the gram level, and the resulting iodo-substituted products can be further functionalized. nih.govresearchgate.net Mechanistic studies involving radical trapping and deuterium (B1214612) labeling suggest the reaction proceeds through a radical cascade mechanism. nih.gov This metal-free approach offers high atom economy and efficiency for accessing complex heterocyclic structures. researchgate.net

Electrophilic cyclization is a powerful strategy for forming halogenated heterocyclic rings. In this approach, an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), activates a tethered alkyne or alkene, triggering an intramolecular nucleophilic attack from a nearby amide or amine to close the ring.

A prominent example is the iodine-mediated three-component domino reaction of indole-2-carboxamides, 1,3-disubstituted propargyl alcohols, and I₂. researchgate.net This reaction proceeds through a regioselective 7-endo-dig iodo-cyclization to form a seven-membered azepinone ring fused to an indole (B1671886) core. researchgate.net Similarly, NIS can induce the electrophilic iodocyclization of 3-aza-1,5-enynes to produce 3-iodo-1,2-dihydropyridines. researchgate.net The general principle involves the π-activation of a triple bond by an iodonium (B1229267) ion, followed by intramolecular attack by a nucleophile, which effectively constructs the iodinated heterocyclic system. beilstein-journals.org

Innovative ring expansion strategies have emerged as a non-traditional route to the benzazepinone skeleton. These methods typically start with smaller, more readily available ring systems.

Base-Promoted Expansion: 4-Quinolone derivatives can undergo an unexpected ring expansion when treated with α-halo esters in the presence of a base like sodium hydride (NaH), yielding novel benzazepinones under mild, transition-metal-free conditions. nih.gov

Dakin–West Reaction: The reaction of N-acyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids with trifluoroacetic anhydride (B1165640) proceeds through a mesoionic intermediate, which then undergoes ring expansion to furnish 2-trifluoromethyltetrahydro-3-benzazepinone derivatives. rsc.org

Oxidative Double Ring Expansion: A one-pot double ring expansion can construct fused 3-benzazepines from spiroamine compounds. The process involves an initial oxidative ring expansion with N-chlorosuccinimide (NCS) followed by a subsequent expansion of the resulting ketiminium ion intermediate with trimethylsilyldiazomethane. acs.org

Relay Catalysis: A relay catalysis system using both Zn(II) and Au(I) catalysts can transform 2-alkynylphenyl aldimines and α-diazo esters into 3H-benzo[d]azepines through a sequence of aziridination, cyclization, and ring expansion. rsc.org

Ring-Closure and Cyclization Approaches to Benzazepinone Formation

Intramolecular Cyclization Involving Reactive Intermediates (e.g., Keteniminium Salts)

A metal-free approach for the synthesis of benzazepinones involves the intramolecular cyclization of keteniminium intermediates. researchgate.netdoi.org This method provides a straightforward route to the seven-membered lactam ring system under mild conditions. The process starts with an ortho-vinyl-anilino-amide, which is activated to form a highly reactive keteniminium salt. researchgate.netresearchgate.net

The general mechanism commences with the treatment of the starting amide with an activating agent like triflic anhydride in the presence of a non-nucleophilic base such as 2-fluoropyridine. This generates the keteniminium intermediate in situ. This electrophilic species then undergoes a spontaneous intramolecular cyclization, where the nucleophilic ortho-vinyl group attacks the keteniminium carbon. This step forms a seven-membered ring iminium salt. Subsequent hydrolysis of this iminium intermediate under slightly basic conditions yields the final benzazepinone product. researchgate.netdoi.org The reaction's selectivity and success are influenced by the electronic properties of the aniline (B41778) nitrogen. researchgate.net This strategy avoids the use of transition metals, offering a green chemistry alternative for the construction of the benzazepine core. researchgate.net

One-Pot Multibond Forming Processes (e.g., via Allylic Trichloroacetimidates)

One-pot multi-bond forming reactions represent an efficient strategy for the rapid assembly of complex molecules like functionalized benzazepines from simple precursors. A notable example is the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines starting from readily available 2-iodoanilines and allylic alcohols. acs.org This process combines several transformations, including the Overman rearrangement of an allylic trichloroacetimidate, in a single pot. acs.orgresearchgate.net

The sequence begins with the formation of an (E)-(2-allylamino)cinnamyl alcohol from a 2-iodoaniline (B362364) via a Mizoroki–Heck coupling. acs.org This alcohol is then converted to the corresponding allylic trichloroacetimidate. The key one-pot process involves the thermally mediated Overman rearrangement of this imidate, which proceeds via a researchgate.netresearchgate.net-sigmatropic rearrangement to form an allylic trichloroacetamide. acs.orgorganic-chemistry.orgwikipedia.org This is followed by a ring-closing metathesis (RCM) reaction, typically catalyzed by a Grubbs-type catalyst, to construct the seven-membered azepine ring. acs.orgresearchgate.net This methodology is generally high-yielding and tolerates a range of substituents on the aromatic ring. acs.org

Table 1: One-Pot Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines

| Starting (E)-(2-allylamino)cinnamyl alcohol precursor | Product | Overall Yield (%) |

|---|---|---|

| Phenyl substituted | 5-Amino-1-tosyl-3-phenyl-2,5-dihydro-1H-benzo[b]azepine | 81 |

| 4'-Methoxyphenyl substituted | 5-Amino-1-tosyl-3-(4-methoxyphenyl)-2,5-dihydro-1H-benzo[b]azepine | 92 |

| 4'-Fluorophenyl substituted | 5-Amino-1-tosyl-3-(4-fluorophenyl)-2,5-dihydro-1H-benzo[b]azepine | 85 |

| 4'-Chlorophenyl substituted | 5-Amino-1-tosyl-3-(4-chlorophenyl)-2,5-dihydro-1H-benzo[b]azepine | 79 |

| 4'-Nitrophenyl substituted | 5-Amino-1-tosyl-3-(4-nitrophenyl)-2,5-dihydro-1H-benzo[b]azepine | 49 |

Data sourced from The Journal of Organic Chemistry, 2016. acs.org

Asymmetric Synthesis and Stereoselective Preparation of Chiral Benzazepine Motifs

The development of asymmetric methods to access enantioenriched benzazepines is of high importance, as the biological activity of these compounds is often dependent on their stereochemistry. A highly effective strategy for preparing chiral tetrahydro-3-benzazepine motifs is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. researchgate.netacs.orgnih.gov

This method provides access to a variety of 1-aryl- and 1-alkyl-substituted tetrahydro-3-benzazepines with excellent enantioselectivities (91–99% ee) and in high isolated yields (92–99%). researchgate.netacs.org The reaction utilizes a chiral N,P-ligated iridium complex as the catalyst. The cyclic ene-carbamate precursors are synthesized from α-tetralones via a pinacol-type rearrangement. acs.org The hydrogenation proceeds smoothly under hydrogen pressure, and the methodology has been shown to be scalable. researchgate.netacs.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-Carbamates

| Substrate (Ene-carbamate) | Product (Chiral Tetrahydro-3-benzazepine) | Yield (%) | ee (%) |

|---|---|---|---|

| 1-Phenyl substituted | (S)-1-Phenyl-tetrahydro-3-benzazepine derivative | >95 | 99 |

| 1-(4-Fluorophenyl) substituted | (S)-1-(4-Fluorophenyl)-tetrahydro-3-benzazepine derivative | >95 | 98 |

| 1-(4-Chlorophenyl) substituted | (S)-1-(4-Chlorophenyl)-tetrahydro-3-benzazepine derivative | >95 | 96 |

| 1-Methyl substituted | (S)-1-Methyl-tetrahydro-3-benzazepine derivative | 92 | 91 |

| 1-Butyl substituted | (S)-1-Butyl-tetrahydro-3-benzazepine derivative | 99 | 99 |

| 1-Benzyl substituted | (S)-1-Benzyl-tetrahydro-3-benzazepine derivative | 95 | 99 |

Data sourced from Organic Letters, 2022. researchgate.netacs.org

Derivatization and Structural Modification from Precursor Benzazepinones

The synthesis of this compound can be envisioned through the derivatization of a pre-existing benzazepin-2-one core. Direct iodination of the lactam ring at the 3-position presents a synthetic challenge. However, several related transformations suggest plausible routes.

One approach involves the iodination of a silyl (B83357) enol ether derived from the parent lactam. For instance, the iodination of the silyl enol ether of 2-pyrrolidinone (B116388) has been reported to yield 3-iodo-2-pyrrolidinone, albeit in moderate yield. researchgate.net A similar strategy could potentially be applied to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Another relevant derivatization is the synthesis of 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, an intermediate in the synthesis of Ivabradine (B130884). nih.gov In this process, the iodo-derivative is prepared from the corresponding 3-(3-chloropropyl) analog via a Finkelstein reaction, by treating it with sodium iodide in a suitable solvent like methyl ethyl ketone. nih.gov This highlights a method for introducing an iodoalkyl side chain at the nitrogen atom.

Furthermore, direct C-H iodination of aromatic systems within benzazepine structures has been demonstrated. The radiosynthesis of [¹²⁵I]SCH23982, a D1 dopamine (B1211576) antagonist, is achieved by a Chloramine-T-catalyzed reaction between the 8-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine precursor and sodium [¹²⁵I]iodide, leading to iodination on the aromatic ring. nih.gov Palladium-catalyzed ortho-C-H iodination of benzamides using molecular iodine (I₂) as the sole oxidant is another powerful tool that could be adapted for the selective iodination of benzazepine systems. nih.gov

Biosynthetic Pathways of Related Natural Benzazepine Alkaloids

While this compound is a synthetic compound, nature produces a variety of complex benzazepine alkaloids. Understanding their biosynthetic pathways can inspire new synthetic strategies. Fungi, in particular, have been found to produce benzazepines through unique enzymatic pathways. nih.govmdpi.com

A key discovery is the biosynthesis of nanangelenin A and terreazepine by fungal species like Aspergillus nanangensis and Aspergillus terreus. nih.govasm.org The biosynthesis of these compounds involves a dedicated nonribosomal peptide synthetase (NRPS) gene cluster. nih.govmdpi.com A crucial building block for these natural products is L-kynurenine, which is derived from L-tryptophan by an indoleamine-2,3-dioxygenase (IDO) enzyme, also encoded within the gene cluster. nih.govasm.org

The NRPS enzyme, such as NanA in the nanangelenin pathway, incorporates anthranilic acid and L-kynurenine to form a dipeptide tethered to the enzyme. nih.gov The C-terminal condensation (CT) domain of the NRPS then catalyzes a regioselective intramolecular cyclization (lactamization) of the dipeptide. This enzymatic control is crucial, as it directs the cyclization to form the thermodynamically less favored seven-membered benzazepine ring instead of the kinetically favored six-membered benzodiazepine (B76468) scaffold. nih.gov Subsequent modifications by other enzymes in the cluster lead to the final natural product. mdpi.com

Table 3: Key Components in Fungal Benzazepine Biosynthesis

| Biosynthetic Gene Cluster | Organism | Key Precursors | Key Enzymes | Product Class |

|---|---|---|---|---|

| nan | Aspergillus nanangensis | L-Tryptophan, Anthranilic acid | Indoleamine-2,3-dioxygenase (NanC), NRPS (NanA) | Nanangelenins |

| pse | Neosartorya pseudofischeri | L-Kynurenine, Anthranilic acid | IDO, NRPS (PseB), Methyltransferase (PseC) | Pseudofisnins |

| ter | Aspergillus terreus | L-Kynurenine, Anthranilic acid | IDO, NRPS | Terreazepine |

Data sourced from J. Am. Chem. Soc., 2020; mBio, 2020; and Molecules, 2022. nih.govmdpi.comasm.org

Overview of Iodinated Benzazepinone Derivatives in Synthetic and Medicinal Chemistry Research

The introduction of an iodine atom onto the benzazepinone (B8055114) scaffold, creating compounds like 3-Iodo-benzazepin-2-one, significantly enhances its utility in synthetic chemistry. Organoiodine compounds are highly valued in chemical synthesis due to the unique properties of the carbon-iodine bond. Iodine is an excellent "leaving group," meaning it can be easily displaced and substituted by other functional groups. This characteristic makes iodinated benzazepinones versatile intermediates for building more elaborate molecules. researchgate.net

In synthetic chemistry, the iodine atom serves as a handle for a variety of powerful chemical transformations, including cross-coupling reactions like the Heck and Suzuki reactions, which are fundamental methods for creating new carbon-carbon bonds. researchgate.net Furthermore, processes like iodocyclization are employed to construct these iodinated heterocyclic molecules, which then serve as precursors for further chemical modifications. researchgate.netresearchgate.net

A prominent example of the utility of this class of compounds is 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, a more complex derivative. This specific iodinated benzazepinone is a crucial intermediate in the industrial synthesis of Ivabradine (B130884), a medication used for the symptomatic treatment of chronic stable angina. lookchem.comnbinno.com The synthesis often involves creating a chlorinated precursor which is then converted to the more reactive iodo-derivative via a halogen exchange reaction, highlighting the synthetic advantage of the iodine atom. beilstein-journals.org

In medicinal chemistry research, iodinated benzazepinones are not only synthetic intermediates but are also used to develop highly specific molecules for research purposes, such as ligands for probing biological receptors. For example, an iodinated benzazepine derivative was synthesized to act as a high-affinity, selective ligand for CNS D1 dopamine (B1211576) receptors, demonstrating their value as tools in neuropharmacology. nih.govtandfonline.com The strategic placement of iodine allows for the fine-tuning of a molecule's properties and facilitates the synthesis of a diverse library of compounds for biological screening. chim.itnih.gov

Table 2: Properties of this compound and a Key Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Role |

|---|---|---|---|---|

| This compound | 140700-64-7 | C₁₀H₈INO | ~285.08 | Research intermediate |

| 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one | 148870-57-9 | C₁₅H₁₈INO₃ | 387.21 | Key intermediate for Ivabradine synthesis |

Data sourced from multiple chemical databases and research articles. lookchem.comnbinno.com

An in-depth look at the synthetic routes to this compound reveals a variety of sophisticated chemical strategies. The benzazepinone framework is a core structural motif in a wide range of natural products and pharmaceutical agents, making the development of efficient synthetic methodologies a significant area of research. semanticscholar.orgresearchgate.net These methods can be broadly categorized into direct iodination of a pre-existing benzazepinone scaffold and, more commonly, cyclization approaches that construct the seven-membered ring.

Reactivity and Chemical Transformations of the 3 Iodo Benzazepin 2 One Moiety

Role of the Iodine Substituent in Electrophilic and Nucleophilic Reactions

The iodine atom at the 3-position of the benzazepin-2-one ring system significantly influences its reactivity towards both electrophiles and nucleophiles. The carbon-iodine bond is polarized, rendering the carbon atom electrophilic and the iodine atom susceptible to nucleophilic attack. libretexts.org

Electrophilic Reactions: The iodine atom, being the largest and most polarizable of the halogens, can act as a good leaving group in nucleophilic substitution reactions. vanderbilt.edu However, it can also participate in electrophilic reactions. For instance, in the presence of a strong electrophile, the iodine atom can be displaced. More commonly, the electron-rich aromatic ring of the benzazepinone (B8055114) core is the site of electrophilic attack. The directing effects of the substituents on the benzene (B151609) ring will determine the regioselectivity of such reactions. stackexchange.com

Nucleophilic Reactions: The primary role of the iodine substituent is to serve as an excellent leaving group in nucleophilic substitution reactions. The reactivity order for halides in SN2 reactions is I > Br > Cl. vanderbilt.edu This makes the 3-iodo-benzazepin-2-one an ideal substrate for introducing a wide variety of functional groups at this position. For example, the chloropropyl group in a similar benzazepine derivative can undergo nucleophilic substitution with amines, thiols, or alkoxides. The enhanced leaving group ability of iodine compared to chlorine facilitates these transformations.

Furthermore, the iodine atom can be involved in radical-nucleophilic substitution (SRN1) reactions. A study on the synthesis of 3-benzazepin-2-ones utilized the SRN1 reaction of 2-(2-iodophenyl)acetic acid with ketone enolate ions under photoinitiation to form ε-oxo acids, which were then cyclized to the desired benzazepin-2-ones. semanticscholar.orgresearchgate.net This highlights the utility of the iodo-substituent in forming new carbon-carbon bonds under radical conditions.

The reactivity of the iodine atom is also central to radioiodination procedures. For instance, radioiodinated benzazepine derivatives have been prepared via iodo-destannylation reactions, where a tributyltin precursor is treated with sodium [125I]iodide. nih.gov

Cross-Coupling Reactions Involving the Iodinated Position

The iodinated position of this compound is a key handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the oxidative addition of the aryl iodide to a low-valent palladium catalyst, followed by transmetalation and reductive elimination. wikipedia.org

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) and has been widely used for the synthesis of biaryls. mdpi.com

Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. mdpi.com This method allows for the introduction of vinyl groups.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing access to alkynyl-substituted benzazepinones. mdpi.com

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl iodide. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. This is a crucial transformation for introducing nitrogen-containing functional groups.

A variety of substituted indole-2-carbonitriles have been synthesized via Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives, demonstrating the versatility of the iodo-substituent in these transformations. mdpi.com Similarly, iron-catalyzed tandem cyclization and cross-coupling reactions of iodoalkanes with Grignard reagents have been reported. beilstein-journals.org

The following table summarizes some key cross-coupling reactions involving an iodo-substituted aromatic core:

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl | mdpi.com |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene | mdpi.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl derivative | mdpi.com |

| Stille | Organotin reagent | Pd catalyst | Aryl or vinyl derivative | mdpi.com |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | Aryl amine | researchgate.net |

These cross-coupling reactions provide a modular approach to a diverse library of benzazepinone derivatives, which is highly valuable in drug discovery programs. acs.org

Functional Group Interconversions and Further Derivatization at the Benzazepinone Core

Beyond the reactions at the iodinated position, the benzazepinone core itself offers multiple sites for functional group interconversions and further derivatization. These modifications are crucial for fine-tuning the physicochemical and pharmacological properties of the molecule.

Functional Group Interconversions (FGIs): FGIs are essential for converting one functional group into another through processes like substitution, addition, elimination, oxidation, or reduction. ic.ac.uk For example, a ketone group within the benzazepinone structure can be reduced to a hydroxyl group, which can then be further functionalized. vulcanchem.com An amino group can be introduced, which allows for further derivatization through amidation.

Common FGIs applicable to the benzazepinone core include:

Reduction of the lactam carbonyl: The amide carbonyl in the benzazepinone ring can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). ic.ac.uk

Oxidation/Reduction of substituents: Other functional groups on the aromatic ring or side chains can be oxidized or reduced. For instance, methoxy (B1213986) groups can be oxidized to aldehydes or carboxylic acids under strong oxidizing conditions.

Halogen exchange: The iodine at the 3-position can be replaced by other halogens through reactions like the Finkelstein reaction. vanderbilt.edu

Derivatization of the Benzazepinone Core: The benzazepinone core can be further modified to explore structure-activity relationships. This can involve:

N-Alkylation/Arylation: The nitrogen atom of the lactam can be alkylated or arylated to introduce various substituents.

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions to introduce additional functional groups, although the regioselectivity will be influenced by the existing substituents.

Annulation: The benzazepinone core can be fused with other heterocyclic rings to create more complex polycyclic structures. For example, an indoloazepinone scaffold can be synthesized via a three-component reaction. researchgate.net

The following table provides examples of functional group interconversions:

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Ketone | NaBH4, LiAlH4 | Alcohol | ic.ac.uk |

| Amide (Lactam) | LiAlH4 | Amine | ic.ac.uk |

| Carboxylic Acid | SOCl2, then Amine | Amide | organic-chemistry.org |

| Alcohol | TsCl, pyridine, then NaN3 | Azide | vanderbilt.edu |

| Azide | H2, Pd/C | Amine | vanderbilt.edu |

These transformations underscore the synthetic utility of the this compound moiety as a versatile platform for the development of new chemical entities with potential therapeutic applications.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Conformational Analysis and Stereochemical Influences on Molecular Interactions

The biological activity of benzazepinone (B8055114) derivatives is intrinsically linked to their three-dimensional shape and the spatial arrangement of their atoms. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore crucial for understanding their molecular interactions. numberanalytics.comlibretexts.orglibretexts.org

The seven-membered ring of the benzazepine scaffold is not planar and can adopt various conformations, such as chair and boat forms. researchgate.netrsc.org The specific conformation adopted can significantly influence how the molecule fits into the binding pocket of a biological target, such as a receptor or enzyme. rsc.org The substitution pattern on the benzazepine ring system plays a critical role in determining the preferred conformation. researchgate.netacs.org

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is also a key determinant of biological activity. spcmc.ac.in For instance, the presence of chiral centers in benzazepine derivatives can lead to enantiomers or diastereomers that may exhibit markedly different affinities and efficacies for their biological targets. nih.govglobalauthorid.com The spatial orientation of substituents can dictate the feasibility of crucial interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein. sci-hub.se

Research on related benzazepine systems has demonstrated that the orientation of substituent groups can significantly impact receptor affinity and selectivity. For example, in 1-phenylbenzazepines, the orientation of the phenyl ring is thought to be a critical factor for dopamine (B1211576) D1 receptor affinity. cuny.edu Similarly, for 3-Iodo-benzazepin-2-one, the position and orientation of the iodine atom and other substituents on the benzazepine core would be expected to have a profound effect on its interaction with biological macromolecules.

Impact of Substituent Effects on Biological Interaction Profiles

The nature and position of substituents on the benzazepin-2-one scaffold are pivotal in defining the molecule's biological interaction profile. The iodine atom at the 3-position of this compound, for instance, introduces specific electronic and steric properties that can modulate its activity.

Substituents can influence a molecule's properties in several ways:

Electronic Effects : The iodine atom is an electron-withdrawing group, which can alter the electron distribution within the molecule. This can affect the acidity or basicity of nearby functional groups and influence the strength of interactions with biological targets. Studies on related benzazepinones have shown that electron-withdrawing groups at certain positions can be favorable for inhibitory activity against specific kinases. nih.gov

Steric Effects : The size of the iodine atom can create steric hindrance, which may either promote or hinder binding to a receptor. A bulky substituent might be necessary to occupy a specific hydrophobic pocket within the binding site, or it could clash with the receptor, preventing effective binding. thieme-connect.com Research on other benzazepine derivatives has highlighted the importance of substituent bulk in determining receptor affinity and selectivity. cuny.edu

Hydrophobicity : The iodine substituent increases the lipophilicity (hydrophobicity) of the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic regions of a protein. Hydrophobicity has been identified as a significant factor in the interactions of benzazepine derivatives with dopamine receptors. mdpi.com

Halogen Bonding : The iodine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the receptor. This type of interaction can contribute significantly to the binding affinity and selectivity of a ligand.

SAR studies on various benzazepine derivatives have provided valuable insights. For example, in a series of d-annulated benzazepinones, it was found that electron-withdrawing groups at the R1 position and bulky, electron-withdrawing groups at the R2 position were favorable for activity. nih.gov Such findings underscore the importance of systematic modifications of substituents to optimize the biological profile of benzazepinone-based compounds.

Design of Ligands Targeting Specific Biological Receptors

The rational design of ligands based on the benzazepin-2-one scaffold aims to create molecules that can bind with high affinity and selectivity to specific biological targets. This process often involves leveraging known SAR data and computational modeling to guide the synthesis of novel derivatives. researchgate.net The benzazepine core is a versatile scaffold that has been explored for targeting a variety of receptors, including dopamine receptors, serotonin (B10506) receptors, and chemokine receptors. sci-hub.semdpi.comresearchgate.net

The design strategy for a specific target typically involves:

Identifying a Pharmacophore : A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For benzazepinones, this would include the core ring structure and key substituent features.

Modifying the Scaffold : Based on the pharmacophore model, chemists can introduce or modify substituents on the benzazepin-2-one ring to enhance interactions with the target receptor. For example, to improve affinity for a receptor with a known hydrophobic pocket, a lipophilic group might be added. researchgate.net

Structure-Guided Design : If the three-dimensional structure of the target receptor is known, structure-guided design can be employed. This involves using computational docking to predict how different derivatives will bind to the receptor, allowing for the in-silico screening of potential ligands before they are synthesized. sci-hub.se

For instance, research on benzazepine derivatives as dopamine receptor ligands has shown that modifications at various positions on the scaffold can significantly alter their affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, etc.). mdpi.comacs.org Similarly, the introduction of a p-tolyl moiety at the 7-position of a 2-benzazepine scaffold was found to switch the compound's activity from a CCR5 modulator to a selective CCR2 receptor antagonist. researchgate.net These examples highlight the power of rational design in fine-tuning the pharmacological properties of benzazepine-based compounds.

Computational Chemistry Approaches in Benzazepinone Research

Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in the study of benzazepinone derivatives. nextmol.com These methods allow researchers to investigate the properties and interactions of molecules at an atomic level, providing insights that can guide experimental work. unifap.br

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. ornl.govarxiv.org This information can be used to understand a molecule's reactivity, stability, and various spectroscopic properties. rsc.org

For benzazepinone research, quantum chemical calculations can provide:

Charge Distribution : Understanding how charge is distributed across the this compound molecule can help predict how it will interact with the electrostatic field of a receptor binding site.

Molecular Orbital Energies : The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions.

Reactivity Indices : These calculations can identify the most reactive sites in the molecule, which can be useful for predicting its metabolic fate or for designing synthetic routes.

Studies on other benzazepine derivatives have successfully used quantum chemical calculations to establish relationships between electronic structure and biological activity, such as dopamine receptor affinity. researchgate.netresearchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. unifap.br One of the most powerful applications of molecular modeling in drug design is molecular docking. tandfonline.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). mdpi.comtandfonline.com This allows researchers to:

Visualize Binding Modes : Docking simulations can provide a detailed picture of how a ligand like this compound might fit into the active site of a target protein. tandfonline.com

Predict Binding Affinity : Scoring functions are used to estimate the strength of the interaction between the ligand and the receptor, helping to prioritize compounds for synthesis and testing. mdpi.com

Explain SAR Data : Docking can help to rationalize experimentally observed structure-activity relationships. For example, it can show why a particular substituent enhances or diminishes binding affinity. tandfonline.com

Docking studies have been extensively used in the study of benzazepine derivatives. For example, docking has been used to investigate the binding of d-annulated benzazepinones to VEGF-R2 kinase and to understand the SAR of these compounds. nih.govtandfonline.com Similarly, docking studies have been crucial in elucidating the interactions of benzazepine-based ligands with dopamine and serotonin receptors. sci-hub.semdpi.com

The integration of these computational approaches with experimental synthesis and biological testing creates a powerful feedback loop that accelerates the discovery and optimization of new therapeutic agents based on the this compound scaffold.

Preclinical Biological Activity and Mechanistic Insights of Benzazepinone Derivatives

Receptor Binding Profiles and Receptor Subtype Selectivity

The interaction of benzazepinone (B8055114) derivatives with various neurotransmitter receptors is a key aspect of their pharmacological profile, particularly concerning their potential applications in central nervous system (CNS) disorders.

Benzazepine derivatives have been identified as potent ligands for dopamine (B1211576) receptors, with some showing high selectivity for specific subtypes. nih.govresearchgate.net The dopamine receptor family is divided into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, which are critical targets for antipsychotic and neurological disease therapies. researchgate.netredheracles.net

Studies on novel benzazepine derivatives, such as NNC-112, NNC-687, and NNC-756, have demonstrated their potent and selective antagonism at the D1 receptor. nih.gov These compounds inhibit D1 receptor binding with dissociation constants (Ki) in the low nanomolar to picomolar range, while their affinity for the D2 receptor is significantly lower, in the micromolar range. nih.gov Similarly, a series of benzolactam derivatives has been synthesized and evaluated, with some compounds showing high affinity for D2 and D3 receptors and marked selectivity over the D1 receptor. redheracles.net For instance, one derivative with a 4-methoxyphenyl (B3050149) group on the piperazine (B1678402) ring showed over 1000-fold higher affinity for the D3 receptor compared to D1 or D2 receptors. redheracles.net

Specific iodinated benzazepine derivatives have been instrumental as radioligands and photoaffinity labels for studying dopamine receptors. Compounds like (RS)-7-[125I]iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine have been used to selectively identify the ligand-binding subunits of the D1 receptor. acs.orgacs.org Another iodinated compound, 8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol, has been utilized to characterize and localize D1 and D2 receptor subtypes. nih.govnih.gov

The binding affinities of several benzazepine derivatives for dopamine receptors are summarized below.

| Compound/Derivative Class | D1 Affinity (Ki/pKi) | D2 Affinity (Ki/pKi) | D3 Affinity (Ki/pKi) | Source |

| NNC-112 | 0.33 nM | 1800 nM | - | nih.gov |

| NNC-687 | 0.054 nM | 1200 nM | - | nih.gov |

| NNC-756 | 0.81 nM | 3300 nM | - | nih.gov |

| Benzolactam (11b, 4-MeO) | pKi < 5 | pKi = 6.27 | pKi = 8.01 | redheracles.net |

| Benzolactam (12b, 4-MeO) | pKi < 5 | pKi < 5 | pKi = 8.24 | redheracles.net |

| HY-3-24 | > 1000 nM | 86.7 nM | 0.67 nM | frontiersin.org |

Beyond the dopaminergic system, benzazepinone derivatives exhibit affinities for other crucial neurotransmitter receptors.

Certain D1-selective benzazepine antagonists, such as NNC-112 and NNC-756, also possess high affinity for the serotonin (B10506) 5-HT2 receptor. nih.gov Other derivatives have shown moderate binding affinity for 5-HT2A receptors, which could contribute to a more favorable side-effect profile in potential antipsychotic applications. redheracles.net Some D3-selective ligands based on a benzofuran (B130515) scaffold show notable affinities at 5-HT1A receptors. core.ac.uk

Furthermore, a class of lipophilic benzazepine analogues of 2,5-dihydro-2,5-dioxo-3-hydroxy-1H-benzazepine (DDHB) has been shown to act as competitive antagonists at glutamate (B1630785) receptors. nih.gov These compounds inhibit both N-methyl-D-aspartate (NMDA) and non-NMDA glutamate receptors. nih.gov For example, 8-Me-DDHB displayed a potent blocking action at the glycine (B1666218) allosteric site of the NMDA receptor with an apparent dissociation constant (KB) of 470 nM. nih.gov Other studies have characterized the downstream allosteric modulation of NMDA receptors by 3-benzazepine derivatives, highlighting their potential in conditions linked to NMDA receptor dysregulation like Alzheimer's, Parkinson's, and schizophrenia. nih.govresearchgate.net

| Derivative Class | Receptor Target | Affinity (KB/Ki) | Source |

| NNC-112 | 5-HT2 | 1.1 nM | nih.gov |

| NNC-756 | 5-HT2 | 0.44 nM | nih.gov |

| 8-Me-DDHB | NMDA (Glycine site) | 470 nM | nih.gov |

| 8-Me-DDHB | NMDA (Recognition site) | 27 µM | nih.gov |

| DDHB | NMDA (Recognition site) | 16 µM | nih.gov |

Central Nervous System (CNS) Dopamine Receptor Interactions (e.g., D1, D3)

Enzyme Modulation and Inhibition Mechanisms (e.g., Angiotensin Converting Enzyme)

Benzazepinone derivatives are not only active at receptors but also modulate the activity of key enzymes. A prominent example is their ability to inhibit the angiotensin-converting enzyme (ACE). researchgate.netwikipedia.org ACE is a central component of the renin-angiotensin system, which regulates blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. mayoclinic.orgfrontiersin.org

A series of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives has been prepared and tested for ACE inhibition. nih.gov These 1-benzazepin-2-one derivatives showed a clear structure-activity profile, with one compound in particular proving to be a potent inhibitor of the angiotensin I pressor response in dogs, with an ID50 of 0.07 mg/kg when administered orally. nih.gov This activity is the basis for the clinical use of benzazepine derivatives like benazepril (B1667978) as antihypertensive agents. researchgate.net

In addition to ACE, other enzymes can be targeted. For instance, benzazepine derivatives of the natural compound luteolin (B72000) have been identified as new inhibitors of aldose reductase, an enzyme implicated in diabetic complications. benthamscience.com

In Vitro and In Vivo Pharmacological Activities (non-clinical, mechanistic studies)

The interactions of benzazepinone derivatives at a molecular level translate into significant pharmacological effects in both in vitro and in vivo non-clinical models.

A significant pharmacological activity associated with substituted benzazepinones is a specific bradycardic (heart rate-lowering) effect. nih.govacs.org These compounds act as sinus node inhibitors, reducing heart rate by interacting with structures at the sinoatrial node, independent of beta-adrenoceptors or classical calcium channels. nih.gov The benzazepinone ring is considered crucial for this activity. nih.gov Hybrid molecules incorporating both the benzazepinone moiety and aryloxypropanolamine groups (typical of beta-blockers) have been shown to have negative chronotropic (heart rate) and inotropic (contractility) effects and to be weak vasorelaxant agents. nih.gov

A key intermediate in the synthesis of the bradycardic agent ivabradine (B130884) is 7,8-dimethoxy 3-[3-(iodo)propyl] 1,3-dihydro 2H 3-benzazepin 2-one, a direct derivative of 3-iodo-benzazepin-2-one, underscoring the importance of this chemical scaffold in developing treatments for cardiovascular diseases. google.com Some organic extracts containing compounds with a benzazepine-like structure have also demonstrated vasorelaxant activity in ex vivo models using rat aortic rings, an effect likely mediated by calcium antagonism. nih.gov

There is growing evidence for the neuroprotective and anti-inflammatory potential of benzazepinone derivatives. ontosight.airesearchgate.net Some structural analogs are thought to provide neuroprotection against oxidative stress, a key factor in neurodegenerative diseases. smolecule.com

Recent research has led to the isolation of pyrrolinone-fused benzoazepine alkaloids, named asperazepanones A and B, from a marine-derived fungus. researchgate.net These natural products demonstrated potent anti-inflammatory activity. In preclinical models, they significantly inhibited the production of nitric oxide (NO) and suppressed the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced by lipopolysaccharide. researchgate.net Other studies have reported that benzazepine derivatives exhibit anti-inflammatory activity in animal models, suggesting therapeutic potential for inflammatory conditions.

Cardiovascular System Modulatory Effects (e.g., Bradycardic, Vasorelaxant Activity)

Role as Synthetic Intermediates in the Discovery of Bioactive Molecules (e.g., Ivabradine, Benazepril Precursors)

The benzazepinone scaffold is a cornerstone in the synthesis of several commercially significant pharmaceutical agents. The specific substitution patterns on the benzazepine ring system allow for its use as a key intermediate in the construction of complex molecules with high therapeutic value. Notably, derivatives of benzazepin-2-one are pivotal in the industrial synthesis of the anti-anginal drug ivabradine and the antihypertensive medication benazepril.

Ivabradine Synthesis:

The synthesis of ivabradine, a negative chronotropic agent that lowers the heart rate, relies heavily on a benzazepin-2-one intermediate. nih.gov The routine production process involves the use of 7,8-dimethoxy-1,3-dihydrobenzo[d]azepin-2-one as a starting material. nih.gov This precursor undergoes a series of reactions to ultimately yield ivabradine.

A critical step in this synthesis is the conversion of 7,8-Dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one to its more reactive iodo-derivative, 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one. nih.govsmolecule.com The iodine atom serves as a superior leaving group compared to chlorine, facilitating the subsequent nucleophilic substitution reaction. This iodo-derivative is then coupled with (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride, followed by a selective hydrogenation step to produce ivabradine. nih.gov

During the commercial synthesis of ivabradine, an impurity known as 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) can be formed. nih.gov

Table 1: Key Intermediates in Ivabradine Synthesis

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 7,8-dimethoxy-1,3-dihydrobenzo[d]azepin-2-one | Not specified | C₁₂H₁₃NO₃ | Starting material nih.gov |

| 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 85175-59-3 | C₁₅H₁₈ClNO₃ | Intermediate |

This table is based on data from the text and is for illustrative purposes.

Benazepril Precursors:

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. wikipedia.orgnih.gov The synthesis of benazepril, specifically the hydrochloride salt, utilizes a chiral benzazepin-2-one derivative as a crucial precursor. google.com

One synthetic route involves (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one. google.com This compound serves as a key building block for constructing the final benazepril molecule. The process includes reacting this precursor with a 3-benzoyl acrylic acid ester to form a Michael adduct. google.com This adduct then undergoes further transformations, including crystallization to isolate the desired S,S isomer, esterification, and finally treatment with hydrochloric acid to yield benazepril hydrochloride. google.com

Table 2: Key Precursor in Benazepril Synthesis

| Compound Name | Role in Synthesis |

|---|

This table is based on data from the text and is for illustrative purposes.

The versatility of the benzazepin-2-one core allows for the introduction of various functional groups at different positions, making it an invaluable template for medicinal chemists in the design and synthesis of new therapeutic agents. The successful application of these intermediates in the production of established drugs like ivabradine and benazepril underscores their importance in pharmaceutical development.

Advanced Analytical and Spectroscopic Characterization Techniques in Benzazepinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Iodo-benzazepin-2-one, both ¹H and ¹³C NMR would be employed to confirm its structure.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would confirm the arrangement of protons in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern and coupling with each other. The protons on the seven-membered azepine ring would have distinct chemical shifts. For instance, the protons on the carbon adjacent to the nitrogen atom and the carbonyl group would be influenced by the electronegativity of these atoms.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of 160-180 ppm. The carbons of the aromatic ring would appear between 120 and 150 ppm. A significant feature would be the carbon atom bonded to the iodine, which would experience a shielding effect, causing its signal to appear at a lower chemical shift compared to an unsubstituted carbon.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| N-H | 7.5 - 8.5 | Broad Singlet |

| CH (Iodinated) | 4.5 - 5.5 | Varies |

| CH₂ | 2.5 - 3.5 | Varies |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 180 |

| Aromatic-C | 120 - 150 |

| C-I | 30 - 50 |

| CH₂ | 30 - 60 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₈INO), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight. A characteristic feature in the mass spectrum of an iodine-containing compound is the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so no significant M+2 peak from the halogen would be expected, which simplifies the interpretation of the spectrum.

The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for such a molecule could include the loss of the iodine atom (as an iodine radical), leading to a significant fragment ion peak. Other fragmentations might involve the cleavage of the benzazepine ring system, such as the loss of a CO molecule.

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M-I]⁺ | Loss of an iodine atom |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-I-CO]⁺ | Subsequent loss of iodine and carbon monoxide |

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A strong, sharp absorption peak is expected for the carbonyl (C=O) stretching vibration of the amide group (lactam), typically appearing in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the amide would be observed as a medium to strong, somewhat broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the C-H stretching of the aliphatic parts of the seven-membered ring would be seen just below 3000 cm⁻¹. The C-I stretching vibration would be expected in the far-infrared region, typically below 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium to Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide/Lactam) | 1650 - 1690 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-I Stretch | < 600 | Medium to Weak |

Note: These are predicted values. The exact position and intensity of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule.

This technique would unambiguously confirm the connectivity of the atoms and the conformation of the seven-membered benzazepine ring in the solid state. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and how these interactions influence the crystal packing. The data obtained would be invaluable for understanding the molecule's shape and its potential interactions with biological targets. While no published crystal structure for this compound is currently available, analysis of related benzazepinone (B8055114) structures has shown that such studies are crucial for confirming stereochemistry and conformational preferences. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Iodo-benzazepin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves iodination of benzazepinone precursors using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DCM). Optimization strategies include:

- Temperature control (e.g., 0–25°C) to minimize side reactions .

- Catalytic use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Monitoring reaction progress via TLC or HPLC to isolate intermediates .

- Key Data :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| NIS, DMF, 25°C | 72 | 98 | |

| ICl, FeCl₃, DCM | 65 | 95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on ¹H and ¹³C signals for the benzazepine core (e.g., δ 7.2–7.8 ppm for aromatic protons) and iodine-induced deshielding effects .

- IR : Confirm carbonyl (C=O) stretch near 1680–1720 cm⁻¹ .

- X-ray Crystallography : Resolve iodine’s steric effects on the benzazepine ring conformation .

- Validation : Cross-reference with PubChem or CAS databases to confirm structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosing protocols .

- Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., standardized purity criteria ≥95%) .

- Statistical Tools : Apply ANOVA or Bayesian analysis to quantify variability and identify confounding factors (e.g., solvent residues affecting bioactivity) .

Q. What computational strategies are recommended for predicting the reactivity and regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model iodine’s electronic effects on aromatic electrophilic substitution pathways .

- Docking Studies : Predict steric hindrance in Pd-catalyzed reactions (e.g., Suzuki-Miyaura) using software like Gaussian or AutoDock .

- Benchmarking : Validate computational predictions with experimental data (e.g., HPLC-monitored reaction outcomes) .

Q. How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Scaffold Modification : Synthesize derivatives with variations at the iodine position, benzazepine ring, or substituents (e.g., methyl, nitro groups) .

- Biological Assays : Test analogs against target receptors (e.g., GPCRs or kinases) using dose-response curves and competitive binding assays .

- Data Correlation : Use QSAR models to link structural features (e.g., logP, polar surface area) to activity trends .

- Example : A 2023 study found that 5-nitro analogs showed 3x higher affinity for serotonin receptors compared to unsubstituted derivatives .

Q. What protocols ensure reproducibility in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Process Optimization : Use flow chemistry to maintain consistent temperature and mixing in large batches .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reporting reaction parameters and yields .

Handling Data and Methodological Challenges

Q. What are best practices for reconciling conflicting crystallographic data on this compound polymorphs?

- Methodological Answer :

- Crystallization Screening : Test multiple solvents (e.g., ethanol, acetonitrile) and temperatures to isolate stable polymorphs .

- Rietveld Refinement : Analyze XRD patterns to distinguish between true polymorphs and solvent-included forms .

- Collaborative Validation : Share datasets with platforms like Cambridge Structural Database (CSD) for independent verification .

Q. How can researchers leverage secondary data sources to contextualize novel findings on this compound?

- Methodological Answer :

- Literature Mining : Use tools like SciFinder or Reaxys to aggregate data on similar benzazepinones .

- Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study quality .

- Data Integration : Combine experimental results with cheminformatics databases (e.g., PubChem) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.